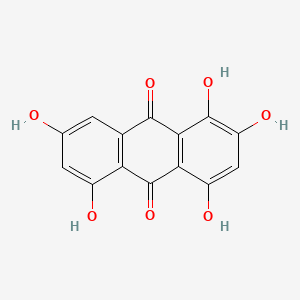
1,2,4,5,7-pentahydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5,7-Pentahydroxyanthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is characterized by the presence of five hydroxyl groups attached to the anthracene backbone, specifically at the 1, 2, 4, 5, and 7 positions, and two keto groups at the 9 and 10 positions. Anthraquinone derivatives are known for their diverse applications in dyes, pharmaceuticals, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5,7-Pentahydroxyanthracene-9,10-dione can be synthesized through various methods. One common approach involves the hydroxylation of anthraquinone derivatives. The hydroxylation process typically employs strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods: Industrial production of anthraquinone derivatives often involves the oxidation of anthracene using chromium (VI) as the oxidant. The Friedel-Crafts reaction of benzene and phthalic anhydride in the presence of aluminum chloride is another method used to produce substituted anthraquinones .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5,7-Pentahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming hydroxyanthracene derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, alkylating agents.
Major Products: The major products formed from these reactions include various hydroxylated and substituted anthracene derivatives, which can be used in further chemical synthesis .
Scientific Research Applications
1,2,4,5,7-Pentahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential use in anticancer and antimicrobial therapies.
Industry: Utilized in the production of synthetic dyes and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2,4,5,7-pentahydroxyanthracene-9,10-dione involves its interaction with molecular targets through its hydroxyl and keto groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can result in cell death, making the compound a potential candidate for anticancer therapies .
Comparison with Similar Compounds
1,2,4-Trihydroxyanthraquinone: Known for its use as a dye and its purgative action.
9,10-Dihydroxyanthracene: A hydroquinone form of anthraquinone, used in the production of hydrogen peroxide.
Anthraquinone: The parent compound, widely used in the paper industry and as a precursor for various dyes and pharmaceuticals.
Uniqueness: The combination of hydroxyl and keto groups allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C14H8O7 |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
1,2,4,5,7-pentahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O7/c15-4-1-5-9(6(16)2-4)14(21)10-7(17)3-8(18)13(20)11(10)12(5)19/h1-3,15-18,20H |
InChI Key |
XMRFXCNDRXVWMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


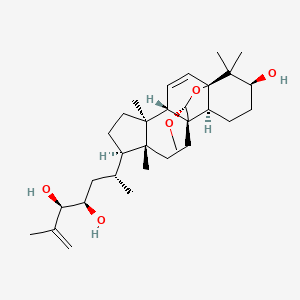
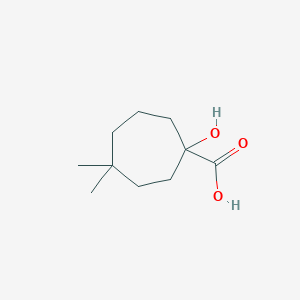
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
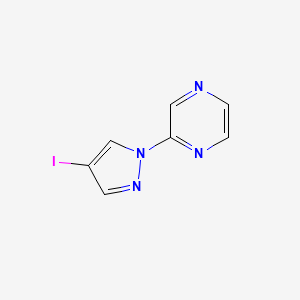
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
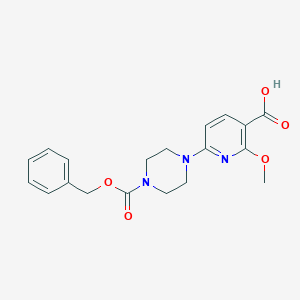
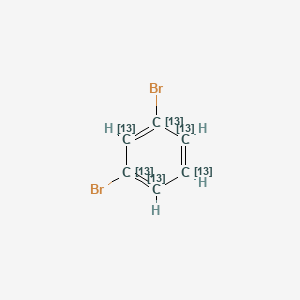
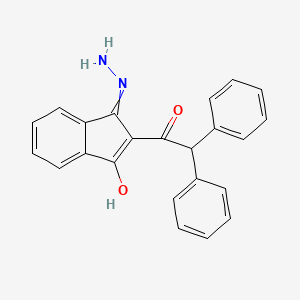

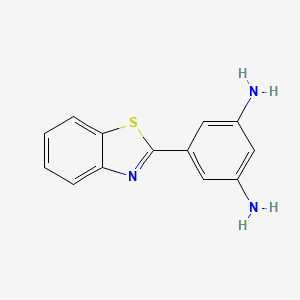
![Disodium;hydron;2',4',5',7'-tetrabromo-3',6'-dioxido-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B13438192.png)
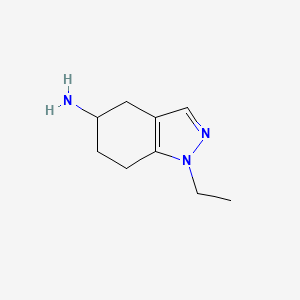

![[5-[(Z)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] hydrogen sulfate](/img/structure/B13438209.png)
